![molecular formula C18H15N5O4 B2785303 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-85-7](/img/structure/B2785303.png)
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound known for its complex structure and potential applications across various scientific disciplines. Its unique chemical architecture combines multiple functional groups, making it a versatile molecule for diverse chemical reactions and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step reaction sequence:
Formation of the pyrrolidine intermediate: : This step usually starts with the appropriate starting materials subjected to nucleophilic substitution or addition reactions.
Attachment of the benzo[d]oxazol-3(2H)-yl group: : Through coupling reactions involving catalysts such as palladium, the benzo[d]oxazole ring is attached.
Pyrazine ring construction: : Utilizing reactions like cyclization, the pyrazine ring is integrated.
Final assembly: : The last steps involve linking these intermediates under controlled conditions, often employing specific reagents and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production process is scaled up, ensuring economic viability and adherence to safety protocols. High-pressure reactors, continuous flow systems, and automated synthesis platforms enhance efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, ensures maximal yield with minimal impurities.
化学反応の分析
Types of Reactions
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Oxidation: : This reaction introduces oxygen into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: : Where one functional group is replaced by another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Solvents: : Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products from these reactions depend on the conditions and reagents used. Oxidation may yield higher oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions often result in new functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and pathways.
Biology
In biological research, it is used to study enzyme interactions and binding affinities, helping to understand biochemical processes at a molecular level.
Medicine
Medically, its derivatives are explored for potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.
Industry
Industrially, this compound's stability and reactivity make it valuable in the development of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-2-yl)oxy)pyrazine-2-carbonitrile
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-4-yl)oxy)pyrazine-2-carbonitrile
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-5-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
What sets 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart from its similar compounds is its specific structural configuration that influences its reactivity and interaction with other molecules. The position of the functional groups within its molecular structure can significantly affect its chemical properties and biological activities, making it a unique subject of study in various fields.
I could go on forever—but that's just scratching the surface. What do you want to dive deeper into?
特性
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c19-9-13-17(21-7-6-20-13)26-12-5-8-22(10-12)16(24)11-23-14-3-1-2-4-15(14)27-18(23)25/h1-4,6-7,12H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYWPBYRWDYPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)
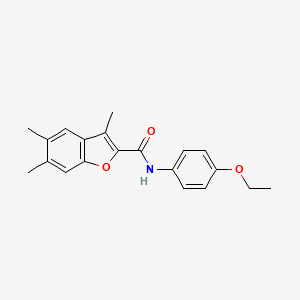
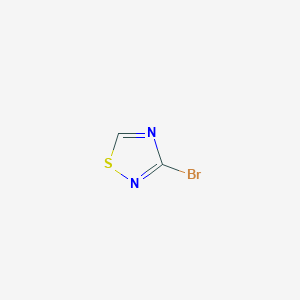
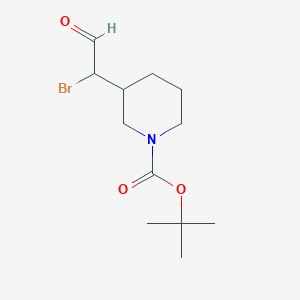
![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)
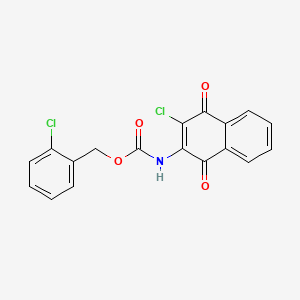
![3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2785232.png)
![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
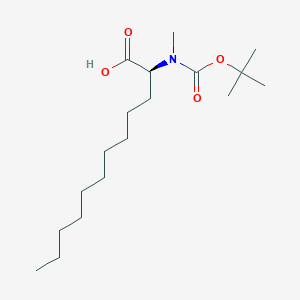
![2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2785240.png)

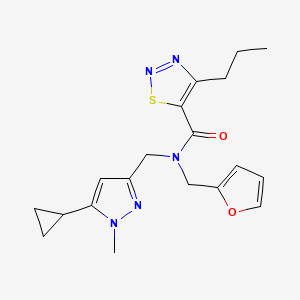
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2785243.png)
